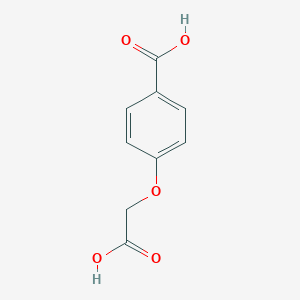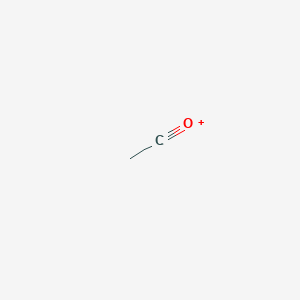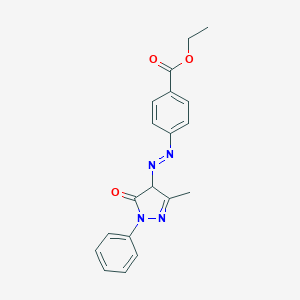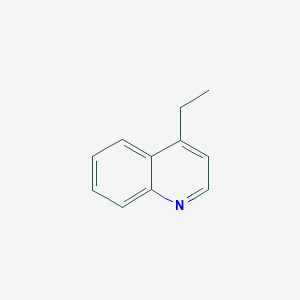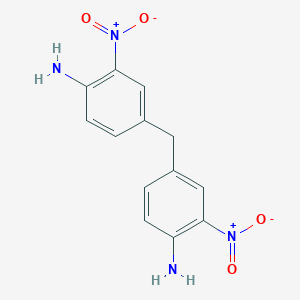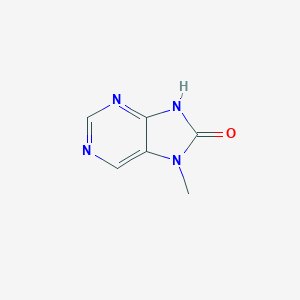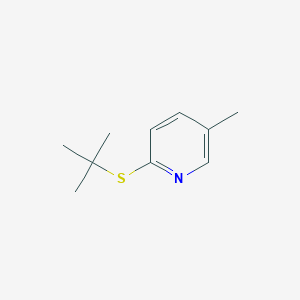
3-Picoline, 6-(tert-butylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Picoline, 6-(tert-butylthio)- is a chemical compound that belongs to the family of pyridines. It is widely used in scientific research due to its unique properties and potential applications. In
Mecanismo De Acción
The mechanism of action of 3-Picoline, 6-(tert-butylthio)- is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the tert-butylthio group. This group enhances the reactivity of the molecule and allows it to react with a wide range of electrophiles.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Picoline, 6-(tert-butylthio)- are not well studied. However, it has been shown to have low toxicity and is relatively stable under normal laboratory conditions. It is also non-carcinogenic and non-mutagenic, making it a safe compound to work with in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Picoline, 6-(tert-butylthio)- is its versatility in organic synthesis. It can be used as a building block for the synthesis of other compounds, and it has shown potential as a fluorescent probe for the detection of reactive oxygen species in cells. However, one limitation of this compound is its high cost, which may limit its use in some research applications.
Direcciones Futuras
There are several future directions for research on 3-Picoline, 6-(tert-butylthio)-. One area of interest is the development of new synthetic methods for the production of this compound. Another area of interest is the exploration of its potential as a fluorescent probe for the detection of other reactive species in cells. Additionally, further research is needed to understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis method of 3-Picoline, 6-(tert-butylthio)- involves the reaction of 3-Picoline with tert-Butyl mercaptan in the presence of a catalyst such as trifluoroacetic acid. The reaction takes place at room temperature and yields a high purity product. This method has been optimized to produce 3-Picoline, 6-(tert-butylthio)- in large quantities and with high efficiency.
Aplicaciones Científicas De Investigación
3-Picoline, 6-(tert-butylthio)- has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of other compounds due to its unique chemical properties. It is also used as a reagent in organic synthesis, specifically in the formation of carbon-carbon and carbon-heteroatom bonds. Additionally, 3-Picoline, 6-(tert-butylthio)- has shown potential as a fluorescent probe for the detection of reactive oxygen species in cells.
Propiedades
| 18794-46-2 | |
Fórmula molecular |
C10H15NS |
Peso molecular |
181.3 g/mol |
Nombre IUPAC |
2-tert-butylsulfanyl-5-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-6-9(11-7-8)12-10(2,3)4/h5-7H,1-4H3 |
Clave InChI |
OUDGLQWZPAJMRA-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)SC(C)(C)C |
SMILES canónico |
CC1=CN=C(C=C1)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



